molecular formula C10H11NS B6613034 2-[(2,4-Dimethylphenyl)thio]acetonitrile CAS No. 103575-49-1

2-[(2,4-Dimethylphenyl)thio]acetonitrile

Cat. No.: B6613034
CAS No.: 103575-49-1
M. Wt: 177.27 g/mol
InChI Key: GLVUZWQLOAAGTA-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethylphenyl)thio]acetonitrile is a sulfur-containing nitrile compound characterized by a 2,4-dimethylphenyl group attached via a thioether linkage to an acetonitrile moiety. Its molecular formula is C₁₀H₁₁NS, with a molecular weight of 177.26 g/mol. The compound’s structure combines the electron-donating methyl groups on the aromatic ring with the electron-withdrawing nitrile group, influencing its reactivity and physicochemical properties.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-8-3-4-10(9(2)7-8)12-6-5-11/h3-4,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVUZWQLOAAGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SCC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101276689
Record name 2-[(2,4-Dimethylphenyl)thio]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103575-49-1
Record name 2-[(2,4-Dimethylphenyl)thio]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103575-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,4-Dimethylphenyl)thio]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dimethylphenyl)thio]acetonitrile typically involves the reaction of 2,4-dimethylthiophenol with a suitable nitrile precursor. One common method is the nucleophilic substitution reaction where 2,4-dimethylthiophenol reacts with chloroacetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of 2-[(2,4-Dimethylphenyl)thio]acetonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dimethylphenyl)thio]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are usually performed in an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.

    Substitution: Various nucleophiles (e.g., amines, alcohols); reactions are often conducted in polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted nitriles or amides.

Scientific Research Applications

2-[(2,4-Dimethylphenyl)thio]acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Potential use in the development of bioactive compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dimethylphenyl)thio]acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thioether and nitrile groups can participate in various chemical interactions, influencing the compound’s overall activity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs, focusing on substituent variations and their impact:

Compound Name Substituents (Aromatic Ring) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-[(2,4-Dimethylphenyl)thio]acetonitrile 2,4-dimethyl C₁₀H₁₁NS 177.26 Predicted higher lipophilicity due to methyl groups; potential use in agrochemical intermediates [16].
2-[(2,4-Dichlorophenyl)thio]acetonitrile 2,4-dichloro C₈H₅Cl₂NS 218.10 Higher reactivity in nucleophilic substitutions; used in pesticide synthesis [16][23].
2-[(4-Fluorophenyl)sulfanyl]acetonitrile 4-fluoro C₈H₆FNS 167.20 Enhanced metabolic stability; explored in medicinal chemistry [22].
2-(4-(2-Methoxyethoxy)phenyl)acetonitrile 4-(2-methoxyethoxy) C₁₁H₁₃NO₂ 191.23 Increased solubility in polar solvents; intermediate in drug synthesis [14].
Substituent Impact Analysis:
  • This could improve binding affinity in enzyme inhibition compared to electron-withdrawing substituents [1][16].
  • Electron-Withdrawing Groups (e.g., -Cl, -F): Chloro and fluoro substituents reduce electron density, favoring electrophilic substitution reactions. Dichloro derivatives (e.g., CAS 103575-48-0) exhibit higher molecular weights and are associated with pesticidal activity due to increased stability and lipophilicity [9][23].

Physicochemical Properties

Property 2-[(2,4-Dimethylphenyl)thio]acetonitrile 2-[(2,4-Dichlorophenyl)thio]acetonitrile 2-[(4-Fluorophenyl)sulfanyl]acetonitrile
LogP (Predicted) ~2.8 ~3.5 ~2.2
Water Solubility Low Very low Moderate
Melting Point Not reported 85–87°C (analog data) [23] Not reported
  • Lipophilicity: The dichloro analog’s higher LogP suggests greater membrane permeability, advantageous in agrochemical formulations. The dimethyl variant balances moderate lipophilicity with reduced toxicity risks compared to halogens [16][22].
  • Solubility: Methoxyethoxy-substituted analogs (e.g., CAS 352547-54-7) demonstrate improved aqueous solubility, highlighting the role of polar substituents in tuning pharmacokinetic properties [14].

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(2,4-Dimethylphenyl)thio]acetonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 2,4-dimethylthiophenol and bromoacetonitrile. Key variables include solvent polarity (e.g., DMF or THF), temperature (60–80°C), and the use of a base (e.g., K₂CO₃) to deprotonate the thiol group. Monitoring reaction progress via TLC or GC-MS ensures completion. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >85% purity. Variations in solvent or base can alter reaction kinetics and byproduct formation .

Q. Which spectroscopic techniques are critical for characterizing 2-[(2,4-Dimethylphenyl)thio]acetonitrile?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for dimethylphenyl) and the nitrile carbon (δ ~115 ppm).
  • IR Spectroscopy : Confirm the C≡N stretch (~2250 cm⁻¹) and C-S bond (600–700 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Verify molecular ion peaks (m/z = 205 for M⁺) and fragmentation patterns (e.g., loss of –SCN).
    Cross-referencing with literature data ensures structural accuracy .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors:

  • Thermal : 40–60°C for 4 weeks, monitoring decomposition via HPLC.
  • Light : UV-vis irradiation (300–400 nm) to detect photodegradation products.
  • Humidity : 75% RH to evaluate hydrolysis susceptibility. Stability is indicated by <5% degradation over 30 days .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the synthesis of 2-[(2,4-Dimethylphenyl)thio]acetonitrile?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., methyl groups) to prevent undesired alkylation.
  • Catalytic Control : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) reduce thiyl radical formation, minimizing dimerization.
    Kinetic studies (e.g., in-situ FTIR) identify intermediate species and guide reaction quenching .

Q. How can computational modeling predict the reactivity of 2-[(2,4-Dimethylphenyl)thio]acetonitrile in nucleophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to map electron-rich sites (e.g., sulfur atom).
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinity and regioselectivity.
  • MD Simulations : Model solvation effects and transition states to optimize reaction pathways. Software like Gaussian or GROMACS is recommended .

Q. What experimental approaches elucidate the compound’s bioactivity against microbial targets?

  • Methodological Answer :

  • MIC Assays : Determine minimum inhibitory concentrations against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
  • Enzyme Inhibition : Test activity against bacterial thioredoxin reductase via UV-vis kinetics (NADPH oxidation at 340 nm).
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices (IC₅₀ values). Metabolomic profiling (LC-MS) identifies disrupted pathways .

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